molecular formula C24H26O4 B048969 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid CAS No. 213971-47-2

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid

Cat. No. B048969
CAS RN: 213971-47-2
M. Wt: 378.5 g/mol
InChI Key: SIYOMFTVFYDYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic acid, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Dimebon was originally developed as an antihistamine, but its ability to improve cognitive function in animal models of Alzheimer's disease has led to its investigation as a potential treatment for this and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid is not fully understood, but it is thought to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to reduce neuronal death and decrease the accumulation of toxic proteins associated with these diseases. In addition, 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid in lab experiments is its ability to improve cognitive function and reduce neuronal death in animal models of neurodegenerative diseases. However, a limitation of using 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several potential future directions for research on 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid. One direction is to further investigate its mechanism of action in order to better understand how it exerts its neuroprotective effects. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid could be investigated as a potential treatment for other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).

Synthesis Methods

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with propyl Grignard reagent, followed by reaction with 6-methyl-1-naphthalenecarboxylic acid and then reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has been extensively studied in animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In these studies, 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has been shown to improve cognitive function, reduce neuronal death, and decrease the accumulation of toxic proteins associated with these diseases.

properties

IUPAC Name

7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4/c1-5-9-18-19-12-15(2)17(13-16-10-7-6-8-11-16)14-20(19)21(24(25)26)23(28-4)22(18)27-3/h6-8,10-12,14H,5,9,13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYOMFTVFYDYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid

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